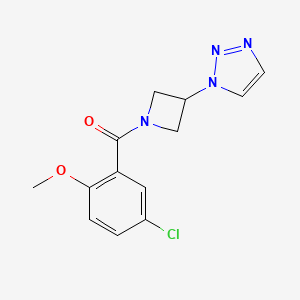

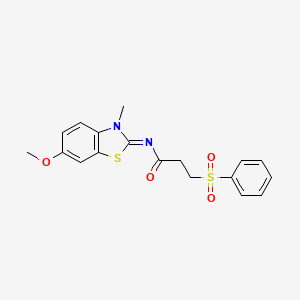

![molecular formula C18H13N5OS2 B2538641 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226444-87-6](/img/structure/B2538641.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as imidazo[2,1-b]thiazole and benzo[c][1,2,5]thiadiazole within its framework. These structural motifs are commonly found in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives were synthesized, which included modifications at the benzimidazole ring and the incorporation of a piperazine moiety . Another study reported the microwave-assisted synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were synthesized without the use of solvents and under microwave irradiation . Additionally, the synthesis of novel 3,3′-bi-1,2,4-triazolo[4,5-a]benzimidazole and thiazolo[3,2-a]-benzimidazole derivatives was achieved through the reaction of bis-hydrazonoyl chlorides with 2-methylthiobenzimidazole and benzimidazol-2-thiol . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of a pre-final compound and a target compound in a series of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives was confirmed by single crystal XRD studies . This suggests that similar analytical methods could be employed to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For instance, the synthesized benzimidazole derivatives were evaluated for their affinity to various receptors, and functional studies were conducted to determine their pharmacological activity . Similarly, the synthesized Schiff's bases were evaluated for their anticancer activity against several human cancer cell lines . These studies indicate that the compound may also undergo various chemical reactions, particularly those relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the photophysical properties of a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes were determined, and the effect of various substituents on these properties was examined . Additionally, the antimicrobial activity of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was evaluated, and the relationship between the antimicrobial activity and molecular properties was elucidated . These findings suggest that the compound may also exhibit specific physical and chemical properties that could be characterized and related to its biological activity.

Scientific Research Applications

Applications in DNA Interaction and Cellular Processes

Compounds similar to the one have been studied for their ability to interact with DNA, particularly through minor groove binding, showcasing potential in the development of novel therapeutic agents that target genetic material within cells. Hoechst 33258 and its analogues, for instance, are known for their strong binding to the minor groove of double-stranded B-DNA, which has implications for designing drugs that can selectively interact with DNA to modulate cellular processes or act as diagnostic tools in cell biology (Issar & Kakkar, 2013).

Synthetic Pathways and Drug Design

The synthetic utilities of compounds related to the query compound have been explored for the synthesis of various bioactive molecules. These pathways facilitate the development of new drugs by offering a scaffold that can be modified to enhance biological activity or reduce toxicity. For example, research into synthetic methodologies for benzimidazoles and quinoxalines highlights the chemical versatility of these compounds and their derivatives in medicinal chemistry (Ibrahim, 2011).

Antitumor Activity

Imidazole derivatives, including those structurally related to the query compound, have been reviewed for their antitumor activities. These compounds exhibit a range of biological effects that may contribute to their potential as anticancer agents, providing a basis for further investigation into their mechanism of action and therapeutic applications (Iradyan et al., 2009).

Mechanism of Action

Target of Action

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazole exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .

Biochemical Pathways

It is known that compounds of this class can interact with various biochemical pathways, leading to their broad range of pharmaceutical applications .

Result of Action

It is known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Action Environment

It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .

properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZWFWNOHQGFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

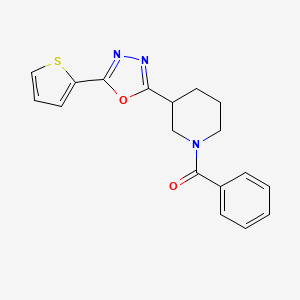

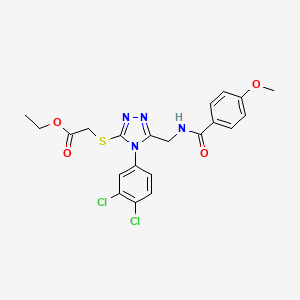

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

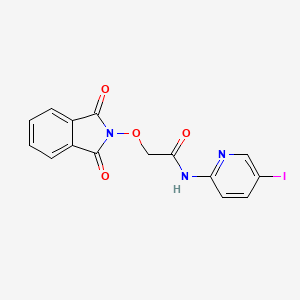

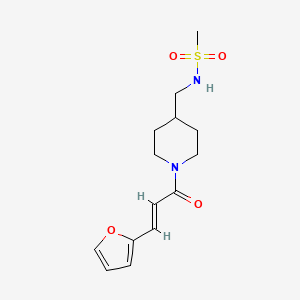

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

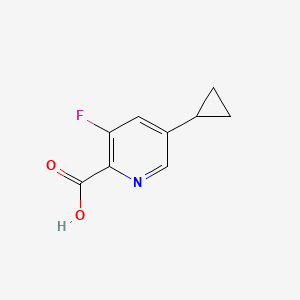

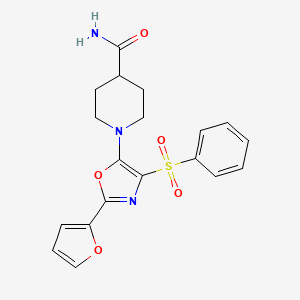

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)

![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)